molecular formula C24H17N5O3S B11529583 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide

N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide

Cat. No.: B11529583
M. Wt: 455.5 g/mol
InChI Key: PSMUKQBNVYMZLB-PCLIKHOPSA-N
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Description

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, furan rings, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The triazole ring, for example, can bind to metal ions or enzymes, potentially inhibiting their activity. The furan rings and carbohydrazide moiety may also contribute to the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide is unique due to its combination of triazole, furan, and carbohydrazide moieties. This unique structure provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H17N5O3S

Molecular Weight

455.5 g/mol

IUPAC Name

N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C24H17N5O3S/c30-23(20-12-7-15-31-20)27-25-16-19-13-14-21(32-19)33-24-28-26-22(17-8-3-1-4-9-17)29(24)18-10-5-2-6-11-18/h1-16H,(H,27,30)/b25-16+

InChI Key

PSMUKQBNVYMZLB-PCLIKHOPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CO5

Origin of Product

United States

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